molecular formula C18H29N3O3S B2422960 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797090-73-3

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2422960
CAS No.: 1797090-73-3
M. Wt: 367.51
InChI Key: UGEXCKCRHUHPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H29N3O3S and its molecular weight is 367.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-11-17(12(2)21(3)20-11)25(22,23)19-10-18(24-4)15-6-13-5-14(8-15)9-16(18)7-13/h13-16,19H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEXCKCRHUHPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Pyrazole Derivative : The initial step includes the formation of a pyrazole ring through the condensation of appropriate aldehydes and hydrazines.
  • Sulfonamide Coupling : The resultant pyrazole is then reacted with sulfonyl chlorides to form the sulfonamide linkage.
  • Functionalization : The compound is functionalized with the adamantyl moiety to enhance its biological activity.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. This compound has shown promise in various pharmacological contexts:

1. Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives possess significant antiproliferative effects against cancer cell lines. For instance:

  • Cell Lines Tested : U937 cells were utilized to assess cytotoxicity using the CellTiter-Glo Luminescent cell viability assay.
  • Findings : The compound exhibited low cytotoxicity while maintaining antiproliferative properties. Notably, it did not induce significant cell death in tested concentrations .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Protein Glycation : This property is crucial for preventing complications associated with diabetes and aging.
  • Antioxidant Activity : Pyrazole derivatives have been noted for their capacity to scavenge free radicals and reduce oxidative stress .

Case Studies

Several studies highlight the biological efficacy of related compounds:

StudyCompoundBiological ActivityResults
Pyrazole DerivativesAntiproliferativeLow cytotoxicity against U937 cells
Celecoxib (Pyrazole)Anti-inflammatoryApproved drug with notable efficacy
Sulfonamide DerivativesVarious activitiesBroad spectrum including antibacterial and anticancer

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives often involves coupling reactions under basic conditions. For example, a similar protocol uses K2_2CO3_3 in DMF with alkyl/aryl halides to functionalize pyrazole-sulfonamide intermediates . Optimization may include adjusting stoichiometric ratios (e.g., 1.1 mmol RCH2_2Cl per 1 mmol substrate) and temperature (room temperature vs. reflux). Flow chemistry techniques, as demonstrated in flow-optimized syntheses, can enhance reproducibility and yield by enabling precise control over reaction parameters .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Essential for verifying adamantane and pyrazole ring substitution patterns.
  • Mass Spectrometry : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., 1R,3S,5r,7r configuration).
  • HPLC : Assesses purity, especially for detecting byproducts from incomplete substitution .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

The rigid adamantane framework enhances thermal stability and lipophilicity, which can improve membrane permeability. Comparative studies with non-adamantane analogs (e.g., benzene-ring-containing sulfonamides) show reduced solubility in polar solvents, necessitating formulation adjustments for in vitro assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from minor structural variations. For example:

Compound FeatureObserved Activity DifferenceSource
Pyrazole substitution (methyl vs. chloro)Alters binding affinity to COX-2
Adamantane vs. cyclohexaneChanges metabolic stability
Use QSAR models to correlate substituent effects (e.g., Hammett constants) with activity trends. Computational docking studies can further validate binding interactions .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular Dynamics Simulations : Predict conformational stability of the adamantane-pyrazole scaffold in target binding pockets.
  • Free Energy Perturbation (FEP) : Quantifies energy changes from substituent modifications (e.g., methoxy vs. fluoro groups).
  • ADMET Prediction : Prioritizes derivatives with optimal pharmacokinetic profiles .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H2_2O2_2), and photolytic conditions to identify degradation pathways.
  • LC-MS/MS : Monitors degradation products, particularly sulfonamide cleavage or adamantane ring oxidation .

Q. How do structural modifications impact metabolic pathways in preclinical models?

Introducing electron-withdrawing groups (e.g., fluorine) on the pyrazole ring reduces CYP450-mediated metabolism. Compare microsomal stability assays of:

  • Parent Compound : High clearance due to methoxyadamantane demethylation.
  • Fluorinated Analog : Improved half-life via reduced oxidative metabolism .

Methodological Considerations

Q. What statistical frameworks are recommended for optimizing synthesis yields?

Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) can model nonlinear relationships and predict optimal conditions .

Q. How should researchers address batch-to-batch variability in biological assays?

  • Standardize purification protocols (e.g., column chromatography with consistent solvent gradients).
  • Use internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .

Data Interpretation and Reporting

Q. What are best practices for reconciling conflicting crystallographic and spectroscopic data?

Cross-validate results using complementary techniques:

  • If X-ray data conflicts with NMR NOE (nuclear Overhauser effect) measurements, re-examine sample purity or consider dynamic disorder in the crystal lattice.
  • Use DFT calculations to model plausible conformations and compare with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.